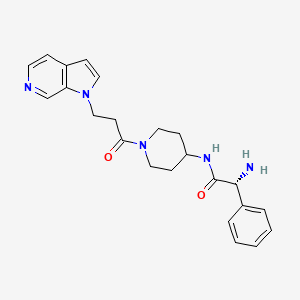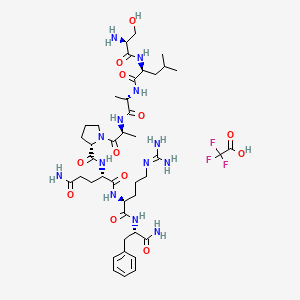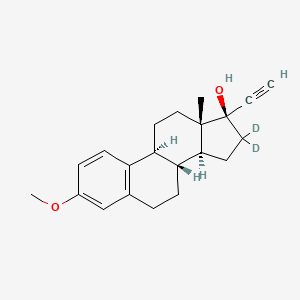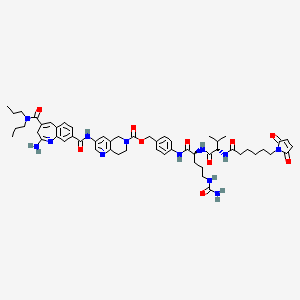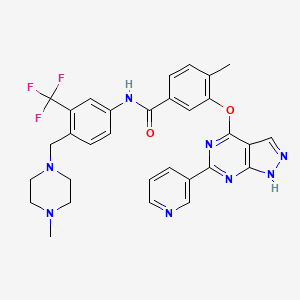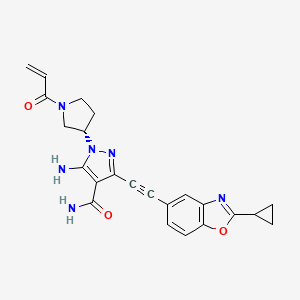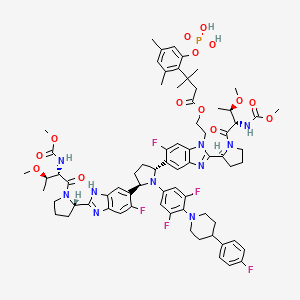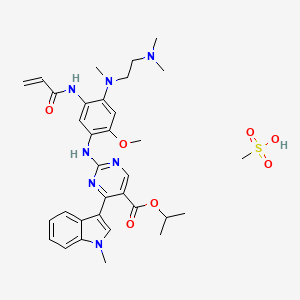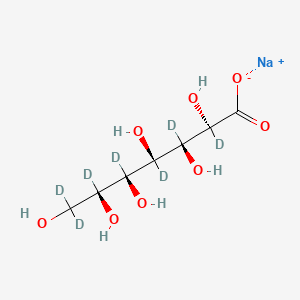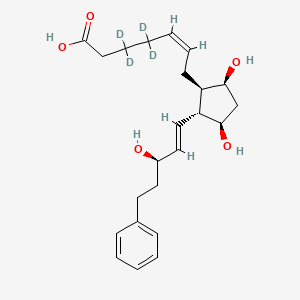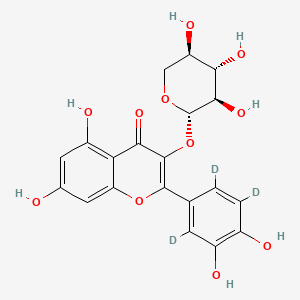
Reynoutrin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reynoutrin-d3, also known as quercetin-3-xyloside, is a flavonoid compound derived from plants such as strawberries and guava. It is recognized for its antioxidant, anti-inflammatory, and antiviral properties. This compound has shown potential in improving ischemic heart failure by targeting specific proteins in the heart tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reynoutrin-d3 can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a sugar donor, such as xylopyranosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as plants. The extraction process includes steps like maceration, filtration, and purification using techniques like high-performance liquid chromatography. The extracted compound is then crystallized to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Reynoutrin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Alkylated or acylated quercetin derivatives.
Scientific Research Applications
Reynoutrin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms.
Medicine: Explored for its potential in treating ischemic heart failure, inflammation, and viral infections.
Industry: Used in the development of natural antioxidants for food and cosmetic products
Mechanism of Action
Reynoutrin-d3 exerts its effects primarily through the up-regulation of S100 calcium-binding protein A1 (S100A1). This protein plays a crucial role in cardiac function by regulating calcium homeostasis and contractility. By increasing the expression of S100A1, this compound helps improve cardiac function, reduce oxidative stress, and inhibit inflammation. It also down-regulates matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, which are involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Reynoutrin-d3 is similar to other flavonoids like quercetin, kaempferol, and rutin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in certain biological applications compared to its analogs .
List of Similar Compounds
- Quercetin
- Kaempferol
- Rutin
- Isoquercetin
- Myricetin
Properties
Molecular Formula |
C20H18O11 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D |
InChI Key |
PZZRDJXEMZMZFD-QBIWAXQISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
